molecular formula C9H19NO B041347 3-(Diethylamino)-2,2-dimethylpropanal CAS No. 6343-47-1

3-(Diethylamino)-2,2-dimethylpropanal

Cat. No.: B041347
CAS No.: 6343-47-1
M. Wt: 157.25 g/mol
InChI Key: AAHIYAKUVPMLMX-UHFFFAOYSA-N
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Description

3-(Diethylamino)-2,2-dimethylpropanal is an organic compound with a unique structure that includes a diethylamino group and a dimethylpropanal moiety

Mechanism of Action

Target of Action

3-(Diethylamino)-2,2-dimethylpropanal, also known as DEAPA, is primarily used as a base in the synthesis of peptides . It serves as an effective replacement for piperidine in removing Fmoc (Fluorenylmethoxycarbonyl) groups during solid-phase peptide synthesis . Therefore, its primary targets are the Fmoc groups in peptide chains.

Mode of Action

DEAPA interacts with its targets (Fmoc groups) by acting as a deprotection agent . It aids in the removal of Fmoc groups during the peptide synthesis process, which is a crucial step in the formation of peptide bonds . This interaction results in the successful synthesis of peptides.

Biochemical Pathways

It plays a significant role in the peptide synthesis pathway, particularly in the deprotection of fmoc groups . The downstream effects include the successful formation of peptide bonds and the synthesis of complex peptides.

Pharmacokinetics

It’s known that deapa is used in both manual and automated solid-phase peptide synthesis, suggesting that it has good bioavailability in these contexts .

Result of Action

The primary result of DEAPA’s action is the successful synthesis of peptides. By acting as a deprotection agent, DEAPA enables the removal of Fmoc groups, facilitating the formation of peptide bonds . This leads to the synthesis of complex peptides, which are crucial in various biological functions.

Action Environment

The action of DEAPA is influenced by the environment in which peptide synthesis occurs. It has been demonstrated to be an effective deprotection agent in both manual and automated solid-phase peptide synthesis in the green solvent N-octylpyrrolidone . This suggests that the efficacy and stability of DEAPA can be influenced by factors such as the type of solvent used and the specific conditions of the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-2,2-dimethylpropanal typically involves the reaction of diethylamine with a suitable aldehyde precursor under controlled conditions. One common method involves the use of anhydrous conditions and a catalyst to facilitate the reaction. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at a moderate level to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-2,2-dimethylpropanal undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

3-(Diethylamino)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-2,2-dimethylpropanal: Similar structure but with a dimethylamino group instead of a diethylamino group.

    3-(Diethylamino)-2,2-dimethylbutanal: Similar structure but with an additional carbon in the aldehyde chain.

    3-(Diethylamino)-2,2-dimethylpentanal: Similar structure but with two additional carbons in the aldehyde chain.

Uniqueness

3-(Diethylamino)-2,2-dimethylpropanal is unique due to the presence of both the diethylamino group and the dimethylpropanal moiety. This combination imparts specific reactivity and properties that are not found in other similar compounds. The diethylamino group enhances its nucleophilicity, while the dimethylpropanal structure provides steric hindrance, influencing its overall reactivity and applications.

Properties

IUPAC Name

3-(diethylamino)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-5-10(6-2)7-9(3,4)8-11/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHIYAKUVPMLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064245
Record name Propanal, 3-(diethylamino)-2,2-dimethyl-
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Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6343-47-1
Record name 3-(Diethylamino)-2,2-dimethylpropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6343-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethylaminopivalaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylaminopivalaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46901
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Record name Diethylaminopivalaldehyde
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Record name Propanal, 3-(diethylamino)-2,2-dimethyl-
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Record name Propanal, 3-(diethylamino)-2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYLAMINOPIVALALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF94T7K99Q
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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